molecular formula C12H10BrNO2 B11840984 Ethyl 7-Bromoisoquinoline-1-carboxylate

Ethyl 7-Bromoisoquinoline-1-carboxylate

Cat. No.: B11840984
M. Wt: 280.12 g/mol
InChI Key: CBTQZJGIFLXBQI-UHFFFAOYSA-N
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Description

Ethyl 7-Bromoisoquinoline-1-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 g/mol . It is an ethyl ester derivative of 7-bromoisoquinoline-1-carboxylic acid. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-Bromoisoquinoline-1-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method involves the reaction of isoquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position. The resulting 7-bromoisoquinoline is then reacted with ethyl chloroformate in the presence of a base to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Bromoisoquinoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can modify the functional groups on the isoquinoline ring .

Scientific Research Applications

Ethyl 7-Bromoisoquinoline-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 7-Bromoisoquinoline-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-Chloroisoquinoline-1-carboxylate
  • Ethyl 7-Fluoroisoquinoline-1-carboxylate
  • Ethyl 7-Iodoisoquinoline-1-carboxylate

Uniqueness

Ethyl 7-Bromoisoquinoline-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound in research .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 7-bromoisoquinoline-1-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-10-7-9(13)4-3-8(10)5-6-14-11/h3-7H,2H2,1H3

InChI Key

CBTQZJGIFLXBQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1C=C(C=C2)Br

Origin of Product

United States

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